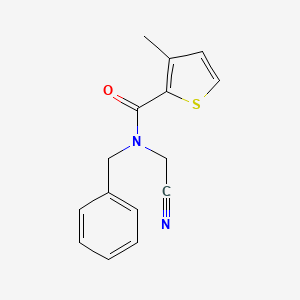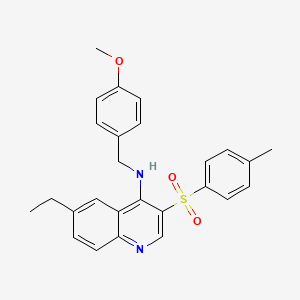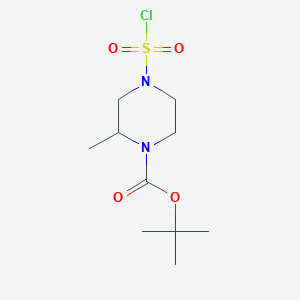
Tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C10H19ClN2O4S . It has a molecular weight of 298.79 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19ClN2O4S/c1-8-7-12 (18 (11,15)16)5-6-13 (8)9 (14)17-10 (2,3)4/h8H,5-7H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate include a molecular weight of 298.79 . The compound is typically 95% pure .Scientific Research Applications
Synthesis Methodologies and Chemical Properties
- Tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various compounds with potential biological activities. For example, it has been used in the synthesis of tert-Butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, offering a rapid and high-yield synthetic method (Zhang, Ye, Xu, & Xu, 2018) Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate.
Anticorrosive Properties
- Research on novel heterocyclic compounds, including tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate derivatives, has explored their anticorrosive activity for carbon steel in acidic solutions. Such compounds have shown significant efficacy in protecting metal surfaces, with potential applications in industrial corrosion inhibition (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021) Investigation of anticorrosive behaviour of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl.
Role as a Precursor in Chemical Reactions
- The compound has been highlighted as a key intermediate in various chemical reactions, showcasing its versatility in organic synthesis. For instance, its use in the preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates in metal- and base-free conditions, demonstrates a practical protocol for synthesizing bioactive motifs under mild conditions (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019) Metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as ecofriendly ester sources.
properties
IUPAC Name |
tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERFHBXYPCZIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

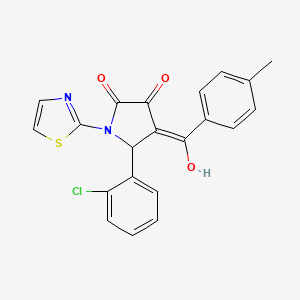
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2799210.png)
![1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine](/img/structure/B2799211.png)
![[2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2799212.png)
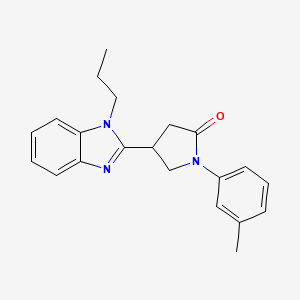
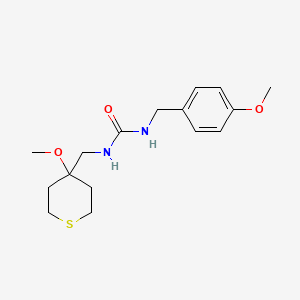
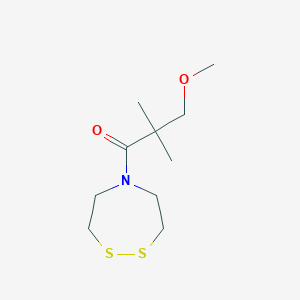
![2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine](/img/structure/B2799218.png)

![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate](/img/structure/B2799223.png)
![2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid](/img/structure/B2799224.png)
![2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2799227.png)
